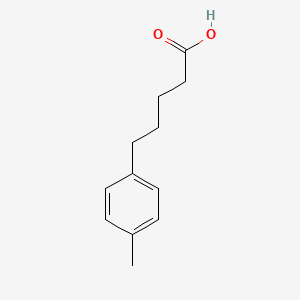

5-(4-Methylphenyl)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYONRHRQXUQJJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573334 |

Source

|

| Record name | 5-(4-Methylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-93-5 |

Source

|

| Record name | 5-(4-Methylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 5-(4-Methylphenyl)pentanoic acid"

An In-depth Technical Guide to the Synthesis of 5-(4-Methylphenyl)pentanoic Acid

Introduction

This compound, also known as 5-(p-tolyl)pentanoic acid, is an aromatic carboxylic acid with the chemical formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1][2] Its structure, featuring a lipophilic p-tolyl group and a hydrophilic carboxylic acid moiety, makes it a valuable intermediate in various fields of chemical research.[3] It serves as a building block in medicinal chemistry for the development of novel therapeutic agents, such as anti-inflammatory or analgesic drugs, and in materials science.[3]

This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for preparing this compound. The core of this synthesis is a two-step process that is both logical and efficient for constructing the target molecule:

-

Friedel-Crafts Acylation: Formation of a C-C bond by attaching a five-carbon acyl group to a toluene ring to create a keto-acid intermediate.

-

Carbonyl Group Reduction: Selective reduction of the newly introduced ketone functionality to a methylene group to yield the final product.

We will explore the theoretical underpinnings of each step, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and conditions. Furthermore, we will compare three distinct and field-proven methods for the critical ketone reduction step, allowing researchers to select the most appropriate pathway based on available resources and substrate compatibility.

Part 1: Synthesis of the Intermediate: 5-(4-methylphenyl)-5-oxopentanoic acid via Friedel-Crafts Acylation

The initial and most critical step in this synthesis is the creation of the carbon skeleton by attaching the pentanoic acid chain to the toluene ring. The Friedel-Crafts acylation is the premier choice for this transformation.

Principle and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the acylation of an aromatic ring with an acyl chloride or an anhydride in the presence of a strong Lewis acid catalyst.[4][5] This method is exceptionally reliable for forming aryl ketones. A key advantage over the related Friedel-Crafts alkylation is that the acylium ion intermediate does not undergo carbocation rearrangements, leading to a single, well-defined product.[6]

Causality of Experimental Choices:

-

Arene Substrate (Toluene): Toluene is selected as the starting aromatic compound. The methyl group (-CH₃) is an activating, ortho-, para- directing group. Due to steric hindrance from the methyl group, the acylation reaction will predominantly occur at the para position, leading to the desired 4-substituted product.[7]

-

Acylating Agent (Glutaric Anhydride): Glutaric anhydride is an ideal five-carbon acylating agent. As a cyclic anhydride, it is less volatile, easier to handle, and produces a keto-acid in a single step. The use of an anhydride also circumvents the generation of corrosive HCl gas that occurs when using acyl chlorides.

-

Catalyst (Aluminum Chloride, AlCl₃): Anhydrous aluminum chloride is a powerful Lewis acid required to generate the reactive electrophile.[8] It coordinates with the glutaric anhydride, facilitating the formation of a highly electrophilic acylium ion, which then attacks the electron-rich toluene ring. A stoichiometric amount of AlCl₃ is necessary, as it complexes with both the anhydride reactant and the ketone product.[5]

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves two primary stages: formation of the acylium ion electrophile, followed by the electrophilic attack on the toluene ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol: Synthesis of 5-(4-methylphenyl)-5-oxopentanoic acid

This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

Materials & Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene

-

Glutaric Anhydride

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (HCl, concentrated)

-

Ice

-

Sodium Sulfate (Na₂SO₄, anhydrous)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a trap), and a dropping funnel. Ensure all glassware is oven-dried and the system is under a nitrogen or argon atmosphere.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (e.g., 0.22 mol). Add 150 mL of anhydrous DCM and begin stirring to form a suspension. Cool the flask in an ice-water bath to 0-5 °C.

-

Acylating Agent Addition: Dissolve glutaric anhydride (e.g., 0.1 mol) in 50 mL of anhydrous DCM and add this solution to the dropping funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Toluene Addition: After the glutaric anhydride addition is complete, add toluene (e.g., 0.1 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The mixture will typically change color.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (approx. 200 g), followed by the slow addition of 50 mL of concentrated HCl to decompose the aluminum chloride complex. This step is highly exothermic and may release HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing & Drying: Combine all organic extracts and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product, 5-(4-methylphenyl)-5-oxopentanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to yield a crystalline solid.

Expected Intermediate Data

| Property | Value | Reference |

| Chemical Name | 5-(4-Methylphenyl)-5-oxopentanoic acid | [9][10] |

| CAS Number | 833-85-2 | [9][10] |

| Molecular Formula | C₁₂H₁₄O₃ | [9][10] |

| Molecular Weight | 206.24 g/mol | [9][10] |

| Appearance | White to off-white solid |

Part 2: Reduction of the Carbonyl Group to Yield this compound

With the keto-acid intermediate in hand, the final step is the reduction of the aryl ketone carbonyl group (C=O) to a methylene group (CH₂). The choice of reduction method is critical and depends on the overall chemical architecture of the molecule, specifically its stability towards strong acids or bases.

Caption: Alternative pathways for ketone reduction.

Method A: Clemmensen Reduction

Principle and Rationale: The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[11] It is particularly effective for reducing aryl alkyl ketones that are stable in hot, strongly acidic conditions.[12] The reaction is heterogeneous, occurring on the surface of the zinc.[11] The carboxylic acid group in our substrate is stable under these conditions, making this a viable method.

Detailed Experimental Protocol:

-

Amalgamated Zinc Preparation: Prepare zinc amalgam by stirring zinc granules (e.g., 20 g) with a 5% mercury(II) chloride solution for 5 minutes. Decant the solution and wash the zinc with water.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, 15 mL of water, and 35 mL of concentrated HCl.

-

Substrate Addition: Add the keto-acid intermediate, 5-(4-methylphenyl)-5-oxopentanoic acid (e.g., 0.025 mol), to the flask.

-

Reflux: Heat the mixture to a vigorous reflux. The reaction can be quite vigorous initially. If the reaction slows, add another 10 mL of concentrated HCl every hour for about 4-5 hours.

-

Work-up: After cooling, decant the aqueous solution from the remaining zinc. Extract the aqueous layer three times with diethyl ether or toluene.

-

Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization or chromatography.

| Advantages | Disadvantages |

| Effective for acid-stable compounds. | Not suitable for acid-sensitive substrates. |

| Uses relatively inexpensive reagents. | Requires toxic mercury for the amalgam. |

| Good for aryl alkyl ketones. | The mechanism is not fully understood. |

Method B: Wolff-Kishner Reduction

Principle and Rationale: The Wolff-Kishner reduction is the method of choice for reducing ketones in molecules that are sensitive to acid.[13] The reaction proceeds by converting the ketone into a hydrazone, which is then deprotonated by a strong base at high temperatures to form the alkane, releasing nitrogen gas as a thermodynamically favorable byproduct.[6][13][14][15] The Huang-Minlon modification, a one-pot procedure using a high-boiling solvent like ethylene glycol, is the most convenient and commonly used variant.[6]

Detailed Experimental Protocol (Huang-Minlon Modification):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-(4-methylphenyl)-5-oxopentanoic acid (e.g., 0.025 mol), potassium hydroxide (KOH, e.g., 0.1 mol), hydrazine hydrate (e.g., 0.075 mol), and 100 mL of ethylene glycol.

-

Hydrazone Formation: Heat the mixture to reflux (around 100-120 °C) for 1-2 hours to ensure the formation of the hydrazone intermediate.

-

Decomposition: After hydrazone formation, reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches ~190-200 °C.

-

Final Reflux: Once the temperature has reached ~200 °C, place the reflux condenser back on the flask and maintain a strong reflux for 3-4 hours. The evolution of nitrogen gas should be observed.

-

Work-up: Cool the reaction mixture and pour it into 200 mL of water. Acidify the solution with concentrated HCl to a pH of ~1-2 to protonate the carboxylate salt, which will precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent will yield the pure this compound.

| Advantages | Disadvantages |

| Excellent for base-stable substrates. | Not suitable for base-sensitive substrates. |

| Avoids the use of heavy metals. | Requires high temperatures. |

| High-yielding and reliable. | Hydrazine is toxic and carcinogenic. |

Method C: Catalytic Hydrogenation

Principle and Rationale: Catalytic hydrogenation is a powerful reduction method that uses hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[6] For aryl alkyl ketones, the benzylic carbonyl group can be reduced to a methylene group.[16] This method offers the advantage of mild reaction conditions and a simple work-up, as the catalyst is just filtered off. However, care must be taken to prevent the reduction of the aromatic ring itself, which can occur under more forcing conditions (higher pressure/temperature or with more active catalysts like rhodium).[16]

Detailed Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask set up for balloon hydrogenation), dissolve 5-(4-methylphenyl)-5-oxopentanoic acid (e.g., 0.01 mol) in a suitable solvent like ethanol or ethyl acetate (100 mL).

-

Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (H₂). Pressurize the vessel (e.g., to 50-100 psi) or maintain a positive pressure with a hydrogen balloon.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 12-24 hours).

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent by rotary evaporation to yield the product. Further purification is often not necessary but can be done by recrystallization if needed.

| Advantages | Disadvantages |

| Mild reaction conditions. | Potential for aromatic ring reduction. |

| Simple, clean work-up (filtration). | Requires specialized hydrogenation equipment. |

| Avoids harsh acidic or basic reagents. | Catalyst can be expensive and pyrophoric. |

Purification and Characterization of Final Product

Regardless of the reduction method used, the final product, this compound, can be purified to a high degree, typically by recrystallization from a solvent such as hexanes or an ethanol/water mixture. The identity and purity of the compound should be confirmed by standard analytical techniques.

Final Product Data

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 5-(p-Tolyl)pentanoic acid | [1][2] |

| CAS Number | 777-93-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Appearance | White crystalline solid | |

| ¹H NMR (CDCl₃) | δ ~11.5 (br s, 1H, -COOH), 7.0-7.2 (m, 4H, Ar-H), 2.58 (t, 2H, -CH₂-Ar), 2.35 (t, 2H, -CH₂-COOH), 2.32 (s, 3H, Ar-CH₃), 1.6-1.8 (m, 4H, -CH₂-CH₂-) | |

| IR (KBr) | ν ~2900-3100 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch) | [2] |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving Friedel-Crafts acylation of toluene with glutaric anhydride, followed by the reduction of the resulting keto-acid intermediate. This guide has detailed three primary methods for the reduction step—Clemmensen, Wolff-Kishner, and Catalytic Hydrogenation. The selection of the optimal reduction pathway is a critical decision based on the substrate's functional group tolerance. The Clemmensen reduction is suitable for acid-tolerant substrates, the Wolff-Kishner for base-tolerant ones, and catalytic hydrogenation offers a milder alternative when appropriate equipment is available. By understanding the causality behind each protocol, researchers can confidently and efficiently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]

-

Wikipedia. Wolff–Kishner reduction. [Link]

-

Organic Syntheses. 3-methylpentanoic acid. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

PubChem. This compound. [Link]

-

National Institutes of Health. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

-

Organic Syntheses. An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. 16.9: Reduction of Aromatic Compounds. [Link]

-

University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

- Google Patents.

-

National Institutes of Health. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. [Link]

-

Chemistry LibreTexts. Wolff-Kishner Reduction. [Link]

-

Pharmaffiliates. 5-Oxo-5-(p-tolyl)pentanoic Acid | 833-85-2. [Link]

-

YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]

-

YouTube. Wolff Kishner Reduction Mechanism. [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. [Link]

-

Course Hero. CLEMMENSEN REDUCTION. [Link]

-

BYJU'S. Clemmensen Reduction reaction. [Link]

Sources

- 1. 777-93-5 | MFCD04972093 | 5-(p-Tolyl)pentanoic acid [aaronchem.com]

- 2. This compound | C12H16O2 | CID 15497666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 777-93-5 | Benchchem [benchchem.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 5-(4-Methylphenyl)-5-oxopentanoic acid | CymitQuimica [cymitquimica.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. byjus.com [byjus.com]

- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: 5-(4-Methylphenyl)pentanoic Acid

This guide provides an in-depth technical analysis of 5-(4-Methylphenyl)pentanoic acid (CAS: 777-93-5), a critical intermediate in medicinal chemistry. It is structured to serve researchers optimizing synthetic routes or evaluating pharmacophore properties for drug discovery.

Scaffold Analysis, Synthetic Pathways, and Pharmacological Utility

Executive Summary

This compound (also known as 5-(p-Tolyl)valeric acid) represents a privileged structural motif in drug discovery.[1] It serves as a bifunctional building block, combining a lipophilic p-tolyl head group with a hydrophilic carboxylic acid tail via a flexible five-carbon aliphatic linker. This structure allows it to function as a "molecular ruler," probing the depth of hydrophobic pockets in enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COXs). It is widely utilized as a precursor for anti-inflammatory agents, antibacterial rhodanine derivatives, and metabolic probes.

Physicochemical Profile

The compound's amphiphilic nature dictates its behavior in biological matrices. The presence of the para-methyl group enhances lipophilicity compared to the unsubstituted phenylvaleric acid, improving membrane permeability while maintaining aqueous solubility at physiological pH.

Table 1: Core Chemical Constants

| Property | Value | Notes |

| CAS Number | 777-93-5 | Verified Registry |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Melting Point | 76–82 °C | Solid at RT [1] |

| Boiling Point | ~330 °C (Predicted) | Decomposes at high T |

| pKa (Acid) | 4.76 ± 0.10 | Typical for alkyl-COOH |

| LogP (Octanol/Water) | 3.2 ± 0.2 | High lipophilicity |

| Solubility | DMSO, Ethanol, DCM | Poor in water (<0.5 mg/mL) |

| Appearance | Cream/Off-white crystalline solid |

Synthetic Architectures

For industrial and research scalability, the Friedel-Crafts Acylation followed by Reduction is the preferred pathway. This route ensures regioselectivity for the para position due to the directing effect of the methyl group on toluene.

Primary Synthetic Route (Friedel-Crafts/Reduction)

Mechanism: The synthesis begins with the acylation of toluene using glutaric anhydride to form a keto-acid intermediate, which is subsequently reduced to the methylene chain.

Step 1: Acylation

-

Reagents: Toluene (Substrate/Solvent), Glutaric Anhydride, Aluminum Chloride (

). -

Conditions:

, 4 hours. -

Process:

activates the anhydride, generating an acylium ion that attacks the para-position of toluene (sterically favored over ortho). -

Intermediate: 5-(4-Methylphenyl)-5-oxopentanoic acid.

Step 2: Carbonyl Reduction

-

Method A (Wolff-Kishner): Hydrazine hydrate (

), KOH, Diethylene glycol, reflux ( -

Method B (Catalytic Hydrogenation):

, -

Outcome: Complete removal of the benzylic ketone oxygen to yield the target alkane chain.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward pathway.

Figure 1: Two-step regioselective synthesis of this compound via Friedel-Crafts acylation and carbonyl reduction.[2][3][4][5]

Analytical Characterization

Validation of the synthesized compound requires confirming the removal of the carbonyl oxygen (from the intermediate) and the integrity of the para-substitution.

-

¹H NMR (400 MHz, CDCl₃):

- 11.0 (br s, 1H): Carboxylic acid (-COOH).

- 7.10 (d, J=8 Hz, 2H): Aromatic protons (ortho to methyl).

- 7.05 (d, J=8 Hz, 2H): Aromatic protons (meta to methyl). Note: The AA'BB' pattern confirms para-substitution.

-

2.60 (t, 2H): Benzylic methylene (

-

2.38 (t, 2H): Methylene

-

2.32 (s, 3H): Aromatic methyl group (

- 1.65 (m, 4H): Internal methylene chain protons.

-

IR Spectroscopy:

-

1705 cm⁻¹: Strong C=O stretch (Carboxylic acid).

-

2800–3100 cm⁻¹: Broad O-H stretch.

-

Absence of ~1680 cm⁻¹: Confirms reduction of the ketone intermediate.

-

Biological & Pharmacological Applications

This scaffold is not merely a passive linker; it actively participates in hydrophobic interactions within protein binding pockets.

Antibacterial Drug Design

Recent studies utilize this acid to synthesize rhodanine-based antimicrobials . The this compound moiety acts as a lipophilic anchor that facilitates penetration through the bacterial cell wall (peptidoglycan layers), particularly in Gram-positive strains like MRSA (Methicillin-resistant Staphylococcus aureus) [2].

HDAC Inhibition Potential

The structural homology of this compound to Vorinostat (SAHA) and Valproic Acid suggests potential as a Histone Deacetylase (HDAC) inhibitor precursor. The 5-carbon chain approximates the distance required to reach the Zinc ion (

Metabolic Probe

In metabolic research, phenyl-substituted fatty acids are used to study

Figure 2: Pharmacological utility map highlighting the compound's role in enzyme inhibition and metabolic tracking.

Safety and Handling Protocols

While generally stable, the compound exhibits irritant properties typical of organic acids.

-

GHS Classification:

-

Handling: Use strictly within a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at room temperature (RT) in a tightly sealed container, away from strong oxidizing agents.

References

-

ChemicalBook. (2023).[4] 5-(4-Methylphenyl)valeric acid Properties and Supplier Data. Retrieved from

-

National Institutes of Health (PMC). (2018). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved from

-

PubChem. (2025).[3] this compound - Compound Summary. Retrieved from

-

Chem-Impex. (2024). Product Data: 5-(4-Methylphenyl)valeric acid.[1][3][4][6] Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H16O2 | CID 15497666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(4-METHYLPHENYL)VALERIC ACID | 777-93-5 [chemicalbook.com]

- 5. 5-(4-methoxyphenyl)pentanoic acid | CAS#:7508-04-5 | Chemsrc [chemsrc.com]

- 6. jk-sci.com [jk-sci.com]

Executive Summary & Chemical Identity

Technical Monograph: 5-(4-Methylphenyl)pentanoic Acid (CAS 777-93-5) [1][2][3]

This compound (CAS 777-93-5) is a specialized aryl-aliphatic carboxylic acid utilized primarily as a lipophilic scaffold in medicinal chemistry.[3] Unlike simple fatty acids, the integration of a p-tolyl moiety at the terminus of a valeric (pentanoic) acid chain confers unique steric and electronic properties.[3] This compound serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and lipophilic prodrugs.[3]

Its utility lies in its ability to span hydrophobic pockets within enzyme active sites while providing a terminal carboxylate for zinc chelation or further functionalization.[3]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Context for Development |

| IUPAC Name | This compound | Unambiguous identifier |

| Molecular Formula | C₁₂H₁₆O₂ | Carbon-rich scaffold |

| Molecular Weight | 192.25 g/mol | Low MW, ideal for Fragment-Based Drug Discovery (FBDD) |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity; enhances membrane permeability |

| pKa (Acid) | ~4.7 - 4.8 | Typical carboxylic acid behavior; anionic at physiological pH |

| Appearance | White to off-white crystalline powder | Solid state facilitates handling |

| Melting Point | 71-73 °C | Distinct range for purity verification |

Synthesis & Production Methodologies

To ensure high purity for pharmaceutical applications, a robust synthetic route is required that minimizes regioisomers (ortho/meta substitution).[3] The industry-standard protocol utilizes a Friedel-Crafts acylation followed by reduction.[3]

Optimized Synthetic Workflow

-

Regioselective Acylation: The reaction of toluene with glutaric anhydride, catalyzed by Aluminum Chloride (

), yields the intermediate keto-acid.[3] Toluene directs substitution primarily to the para position due to the steric bulk of the anhydride and the activating nature of the methyl group.[3] -

Carbonyl Reduction: The resulting ketone functionality at the C5 position is removed to generate the saturated pentyl chain.[3] While Clemmensen reduction (Zn(Hg), HCl) is traditional, the Wolff-Kishner reduction (Hydrazine, KOH) is often preferred in modern scale-up to avoid heavy metal waste, provided the carboxylic acid is protected or the conditions are carefully managed.[3]

Pathway Visualization (DOT)

Figure 1: Synthetic pathway for CAS 777-93-5 via Friedel-Crafts Acylation and Wolff-Kishner Reduction.[1][2][3][4][5]

Analytical Characterization & Quality Control

In drug development, verifying the integrity of the alkyl chain and the substitution pattern on the aromatic ring is non-negotiable.[3]

H-NMR Interpretation Protocol (300/400 MHz, CDCl₃)

-

Aromatic Region (7.0 - 7.2 ppm): Look for a characteristic AA'BB' system (two doublets) indicating para-substitution.[3] If complex multiplets appear, check for ortho isomers.

-

Benzylic Methyl (2.3 ppm): A sharp singlet integrating to 3H.[3]

-

Benzylic Methylene (~2.6 ppm): Triplet integrating to 2H.[3]

-

Alpha-Methylene (~2.4 ppm): Triplet integrating to 2H (adjacent to COOH).[3]

-

Internal Methylenes (1.6 - 1.7 ppm): Multiplets integrating to 4H.[3]

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[3]

-

Mobile Phase: Gradient elution.[3]

-

Detection: UV at 210 nm (COOH absorption) and 254 nm (aromatic).[3]

-

Rationale: The high lipophilicity (LogP > 3) requires a strong organic gradient to elute the compound.[3] Acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape.[3]

Applications in Drug Development

CAS 777-93-5 is not merely a reagent; it is a pharmacophore building block.[3]

A. Linker Design in HDAC Inhibitors

Histone Deacetylase (HDAC) inhibitors often require a "cap" group (surface recognition), a "linker" (spanning the channel), and a "zinc-binding group" (ZBG).[3]

-

Role: The 5-carbon chain of CAS 777-93-5 acts as the hydrophobic linker.[3]

-

Mechanism: The chain length (approx 6-7 Å) is optimal for spanning the narrow hydrophobic channel of HDAC enzymes (specifically HDAC1 and HDAC6) to reach the catalytic zinc ion.[3]

-

Advantage: The p-tolyl cap provides better hydrophobic interaction at the enzyme surface rim compared to a simple phenyl group.[3]

B. Lipophilicity Tuning (Prodrugs)

The compound is used to esterify polar drugs (e.g., steroids or nucleosides).[3]

-

Protocol: Reaction of the drug's hydroxyl group with CAS 777-93-5 using EDC/DMAP coupling.[3]

-

Outcome: Creates a "greasy" tail that facilitates passive diffusion across the lipid bilayer.[3] Once intracellular, esterases cleave the pentanoic linker, releasing the active payload.[3]

C. Metabolic Stability Modulation

-

Issue: A naked phenyl ring is susceptible to Phase I metabolism (hydroxylation) at the para position.[3]

-

Solution: The methyl group at the para position in CAS 777-93-5 blocks direct hydroxylation.[3] While the methyl group itself can be oxidized (benzylic oxidation), this proceeds slower than direct ring hydroxylation, potentially extending the half-life (

) of the parent drug.[3]

Safety & Handling Protocols

GHS Classification: Warning[2][3]

Operational Safety:

-

Engineering Controls: All weighing and transfer of the solid powder must be performed inside a certified chemical fume hood to prevent inhalation of dust.[3]

-

PPE: Nitrile gloves (minimum 0.11 mm thickness) and safety goggles are mandatory.[3]

-

Storage: Store in a cool, dry place. While chemically stable, carboxylic acids can absorb moisture; keep the container tightly sealed.[3]

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15497666, this compound."[3] PubChem, 2023.[3][6] [Link][3]

Sources

- 1. trans-5-p-tolyl-pent-4-enoic acid | CAS#:5724-05-0 | Chemsrc [chemsrc.com]

- 2. This compound | C12H16O2 | CID 15497666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 777-93-5|5-(p-Tolyl)pentanoic acid|BLD Pharm [bldpharm.com]

- 5. This compound | 777-93-5 | Benchchem [benchchem.com]

- 6. N-Ethyl-N-(phenylmethyl)propanamide | C12H17NO | CID 12502570 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 5-(p-Tolyl)pentanoic Acid

This technical guide provides an in-depth analysis of 5-(p-Tolyl)pentanoic acid , a critical lipophilic building block in medicinal chemistry.

CAS: 777-93-5 | Formula: C₁₂H₁₆O₂ | MW: 192.25 g/mol

Executive Summary & Pharmacological Significance

5-(p-Tolyl)pentanoic acid (also known as 5-(4-methylphenyl)valeric acid) is an aromatic fatty acid analogue.[1] Unlike simple aliphatic fatty acids, the terminal p-tolyl moiety provides a rigid, lipophilic anchor point that is extensively utilized in drug discovery to optimize Pharmacokinetic (PK) profiles.

Its primary utility lies in Fragment-Based Drug Design (FBDD) , where it serves two distinct roles:

-

Hydrophobic Pharmacophore: It targets hydrophobic pockets in enzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) . The five-carbon linker provides the optimal distance between the zinc-binding group (ZBG) of an inhibitor and the hydrophobic surface of the enzyme active site.

-

Lipophilicity Enhancer: When conjugated to polar pharmacophores, it increases membrane permeability (

modulation) without introducing metabolic instability associated with unsaturated chains.

Chemical Structure & Spectroscopic Profile

Structural Analysis

The molecule consists of a toluene ring substituted at the para position with a pentanoic acid tail. The C5 alkyl chain confers flexibility, allowing the carboxylic acid headgroup to orient itself for hydrogen bonding or metal chelation.

Simulated Spectroscopic Data (Quality Control)

To validate the identity of synthesized batches, the following spectroscopic signatures are the standard acceptance criteria.

Table 1: NMR & MS Characterization Standards

| Technique | Signal/Fragment | Assignment | Multiplicity/Pattern |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.32 ppm | Ar-CH₃ | Singlet (3H) |

| δ 2.38 ppm | -CH₂-COOH | Triplet (2H) | |

| δ 2.60 ppm | Ar-CH₂ - | Triplet (2H) | |

| δ 1.60 – 1.75 ppm | -CH₂-CH₂ -CH₂- | Multiplet (4H) | |

| δ 7.08 ppm | Ar-H (meta to Me) | Doublet (2H, J≈8 Hz) | |

| δ 7.15 ppm | Ar-H (ortho to Me) | Doublet (2H, J≈8 Hz) | |

| ¹³C NMR | ~179.5 ppm | C =O | Carboxyl Carbon |

| ~135.0, 138.8 ppm | Ar-C (Ipso) | Quaternary Carbons | |

| Mass Spec (EI, 70 eV) | m/z 192 | [M]⁺ | Molecular Ion |

| m/z 105 | [C₈H₉]⁺ | Tropylium/Methylbenzyl cation (Base Peak) |

Synthetic Methodologies

Method A: The Haworth Synthesis (Industrial Standard)

This is the most robust route for multi-gram to kilogram scale-up. It utilizes a Friedel-Crafts acylation followed by a carbonyl reduction.

Protocol:

-

Acylation: Toluene is reacted with Glutaric Anhydride in the presence of anhydrous AlCl₃ (Aluminum Chloride). This yields the intermediate keto-acid: 5-Oxo-5-(p-tolyl)pentanoic acid.

-

Critical Control Point: Temperature must be kept <10°C during addition to prevent polymerization of the anhydride.

-

-

Reduction: The keto group is reduced to the methylene group.

-

Option A (Clemmensen): Zn(Hg) / HCl. (Harsh, generates zinc waste).

-

Option B (Wolff-Kishner): Hydrazine hydrate / KOH / Ethylene glycol. (Preferred for purity).

-

Option C (Catalytic Hydrogenation): Pd/C, H₂ (requires high pressure if carbonyl is conjugated).

-

Method B: Cross-Coupling (Laboratory Scale)

For introducing isotopic labels or modifying the ring, a Suzuki-Miyaura coupling is preferred.

-

Reagents: 4-Iodotoluene + 4-Pentenoic acid (followed by hydrogenation) OR 4-Tolylboronic acid + Ethyl 5-bromovalerate.

Synthesis Workflow Diagram

The following diagram illustrates the industrial Haworth pathway, highlighting the intermediate isolation step.

Figure 1: The Haworth Synthesis pathway via Friedel-Crafts acylation and subsequent reduction.[2][3][4][5][6]

Applications in Drug Development[1][6][7][8][9]

HDAC Inhibitor Design (Linker Optimization)

Histone Deacetylase (HDAC) inhibitors typically follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .

-

Role: 5-(p-Tolyl)pentanoic acid acts as the Cap + Linker moiety.

-

Mechanism: The p-tolyl group interacts with the rim of the HDAC active site tunnel, while the pentanoic chain traverses the tunnel, presenting the carboxylic acid (or a hydroxamic acid derivative) to the zinc ion at the bottom.

-

Advantage: The 5-carbon chain is often the "magic number" for optimal binding affinity in HDAC8 isoforms [1].

Impurity Profiling in API Synthesis

When used as an intermediate, specific impurities must be monitored.

Table 2: Common Impurities & Origins

| Impurity Type | Structure/Name | Origin |

| Regioisomer | 5-(o-Tolyl)pentanoic acid | Ortho-attack during Friedel-Crafts (usually <5%). |

| Oxidation | Terephthalic acid derivatives | Over-oxidation of the methyl group during workup. |

| Incomplete Reduction | 5-Oxo-5-(p-tolyl)pentanoic acid | Failure of Wolff-Kishner step. |

Experimental Protocol: Purification & Handling

Recrystallization Protocol (Self-Validating): To ensure >98% purity required for biological assays:

-

Solvent System: Hexane/Ethyl Acetate (9:1).

-

Procedure: Dissolve crude acid in minimum hot Ethyl Acetate. Add hot Hexane until turbid. Cool slowly to 4°C.

-

Validation:

-

TLC: Silica gel, Hexane:EtOAc (7:3). R_f product ≈ 0.45.

-

Melting Point: Sharp transition at 76–82°C . A range >2°C indicates regioisomer contamination.

-

Safety Note: As a carboxylic acid, it is a skin and eye irritant. However, the lipophilic tail increases skin absorption compared to short-chain acids. Wear nitrile gloves and work in a fume hood.

References

-

MMP and HDAC Inhibition Studies: Title: Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids.[7] Source: PubMed (NIH) Link:[Link]

-

Synthesis of Aryl-Alkyl Acids: Title: Synthesis of 5-(p-Tolyl)pentanoic acid (General Friedel-Crafts Protocols). Source: Organic Syntheses (General Reference for Friedel-Crafts) Link:[Link]

-

Chemical Identity & Properties: Title: 5-(p-Tolyl)pentanoic acid - PubChem Compound Summary. Source: National Center for Biotechnology Information (2025). Link:[Link][1]

-

Pharmacophore Context: Title: Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides. Source: European Journal of Medicinal Chemistry. Link:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CA1151187A - Process for preparing 1-methyl-5-(p-toluoyl)pyrrole-2- acetic acid - Google Patents [patents.google.com]

- 3. 5-(4-Methylphenyl)pentanoic acid | C12H16O2 | CID 15497666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ens.lacity.org [ens.lacity.org]

- 5. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of 5-(4-Methylphenyl)pentanoic acid"

An In-Depth Technical Guide on the Biological Activity and Synthetic Utility of 5-(4-Methylphenyl)pentanoic Acid

Executive Summary

This compound (CAS: 777-93-5), also known as 5-(p-tolyl)valeric acid, is a lipophilic phenylalkanoic acid derivative. While structurally analogous to the well-known histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA), its biological utility lies primarily in its role as a metabolic probe for

This guide dissects the compound’s physicochemical behavior, its predicted and observed pharmacological interactions, and its critical role as a precursor in medicinal chemistry. It is designed for researchers utilizing this compound for structure-activity relationship (SAR) studies or as a starting material for drug discovery.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties is a prerequisite for predicting bioavailability and formulation requirements.

| Property | Value / Description | Significance |

| IUPAC Name | This compound | Unambiguous identification |

| Synonyms | 5-(p-Tolyl)valeric acid; 4-Methylphenylpentanoic acid | Common literature variations |

| CAS Number | 777-93-5 | Registry ID |

| Molecular Formula | MW: 192.25 g/mol | |

| LogP (Predicted) | ~3.1 - 3.4 | Highly lipophilic; crosses cell membranes easily |

| pKa | ~4.76 (Carboxylic acid) | Ionized at physiological pH (7.4) |

| Solubility | Low in water; High in DMSO, Ethanol, DCM | Requires organic co-solvent for biological assays |

| Melting Point | 76–82 °C | Solid at room temperature; stable handling |

Key Insight: The addition of the para-methyl group increases lipophilicity compared to unsubstituted 5-phenylvaleric acid, potentially enhancing blood-brain barrier (BBB) penetration but reducing aqueous solubility.

Biological Activity & Mechanism of Action[2][3][4][5][6][7]

Metabolic Probe for -Oxidation

One of the most robust biological activities of phenylalkanoic acids is their substrate specificity for mitochondrial

-

Mechanism: this compound undergoes one cycle of

-oxidation to yield 3-(4-methylphenyl)propionic acid . -

Secondary Fate: The propionic derivative may undergo further

-oxidation (if chain length permits) or, more likely, conjugation. -

Biomarker Utility: In vivo, the final stable metabolite is often the glycine conjugate of the oxidized acid (e.g., p-methylhippuric acid), allowing researchers to measure mitochondrial fatty acid oxidation flux.

Histone Deacetylase (HDAC) Inhibition (SAR Context)

Phenylalkanoic acids are a established class of zinc-dependent HDAC inhibitors.

-

Pharmacophore: The carboxylic acid binds the zinc ion in the catalytic pocket, while the phenylalkyl chain acts as a "cap" and linker.

-

Activity Prediction: While 4-phenylbutyric acid (4 carbons) is the optimal length for HDAC inhibition in this class, this compound (5 carbons + methyl steric bulk) typically exhibits weaker inhibitory potency (

in the millimolar range). -

Research Application: It is frequently used as a negative control or a comparator in SAR studies to demonstrate the strict steric requirements of the HDAC active site.

Antimicrobial Pharmacophore

Direct antibacterial activity of the free acid is minimal. However, it is a critical pharmacophore contributor .

-

Evidence: Song et al. (2015) demonstrated that derivatives of 4-methyl-pentanoic acids (isomers) and related phenyl-alkyl acids are essential linkers in synthesizing thiazolidinone-based antimicrobials .

-

Mechanism: The lipophilic tail (p-tolyl-pentyl group) facilitates bacterial membrane anchoring, while the heterocyclic headgroup disrupts cell wall synthesis or metabolic pathways.

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate of this compound in a mammalian system, highlighting the competition between chain shortening (

Caption: Predicted in vivo metabolic pathway. The compound undergoes activation and

Synthetic Utility & Protocols

For researchers intending to synthesize this compound or use it as an intermediate, the Friedel-Crafts Succinoylation route is the industry standard due to its scalability and regioselectivity.

Protocol: Synthesis of this compound

Objective: Synthesize the target acid from toluene and glutaric anhydride.

Reaction Scheme:

-

Acylation: Toluene + Glutaric Anhydride

4-(4-Methylbenzoyl)butyric acid. -

Reduction: 4-(4-Methylbenzoyl)butyric acid

this compound.

Step-by-Step Methodology:

-

Acylation (Friedel-Crafts):

-

Reagents: Toluene (Solvent/Reactant), Glutaric Anhydride (1.0 eq), Aluminum Chloride (

, 2.2 eq). -

Procedure:

-

Suspend

in dry toluene at 0°C under -

Add glutaric anhydride portion-wise over 30 minutes.

-

Allow to warm to Room Temperature (RT), then reflux for 4 hours. Evolution of HCl gas will occur.

-

Quench: Pour mixture onto ice/HCl. Extract with Ethyl Acetate.[1]

-

Purify: Recrystallize the intermediate keto-acid from ethanol.

-

-

-

Reduction (Clemmensen):

-

Reagents: Zinc wool (activated with

), Conc. HCl, Toluene (co-solvent). -

Procedure:

-

Prepare amalgamated zinc: Treat Zn wool with 5%

solution for 10 min, decant liquid. -

Add the keto-acid intermediate, Conc. HCl, and toluene to the Zn.

-

Reflux vigorously for 24–48 hours. Add fresh Conc. HCl every 6 hours to maintain acid strength.

-

Workup: Cool, separate organic layer. Wash with water and brine.

-

Isolation: Dry over

, evaporate solvent. Recrystallize from Hexane/Ethyl Acetate to yield white crystals of This compound .

-

-

Validation Check:

-

NMR (

): Look for the disappearance of the ketone signal and appearance of methylene multiplets (

Safety & Handling (Tox Profile)

While specific toxicological data for this specific derivative is limited, its profile is inferred from the phenylalkanoic acid class.

-

Skin/Eye Irritation: Classified as Irritant (H315, H319) .[2] The free acid is acidic (pH < 4 in solution) and lipophilic, capable of penetrating the stratum corneum.

-

Inhalation: Dust may cause respiratory irritation (H335). Use a fume hood during weighing and synthesis.

-

Systemic Toxicity: Likely low acute toxicity (LD50 > 2000 mg/kg estimated), similar to phenylbutyric acid, but high doses may disrupt fatty acid metabolism.

References

-

Song, M. X., et al. (2015).[3] "Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids." Iranian Journal of Pharmaceutical Research, 14(1), 89–96.[3]

-

PubChem. (n.d.).[2] "this compound - Compound Summary." National Library of Medicine.

-

Sigma-Aldrich. (n.d.). "this compound Product Specification."

- Ferreira, P., et al. (2010). "Phenylalkanoic acids as HDAC inhibitors: A structure-activity relationship study." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H16O2 | CID 15497666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Roadmap to Elucidating the Mechanism of Action for Novel Phenylalkanoic Acids: A Case Study of 5-(4-Methylphenyl)pentanoic acid

An in-depth technical guide on the core mechanism of action of 5-(4-Methylphenyl)pentanoic acid.

Introduction

This compound is a carboxylic acid derivative featuring a pentanoic acid chain linked to a p-tolyl group. While this molecule is noted in chemical literature, primarily as a synthetic intermediate or as a potential, yet poorly characterized, metabolite, its specific biological mechanism of action remains largely unexplored in public-domain research. This guide, therefore, serves a dual purpose. First, it will collate the known physicochemical properties of this compound. Second, and more critically, it will present a comprehensive, field-proven roadmap for elucidating the mechanism of action (MoA) for a compound of this nature. This document is intended for researchers, scientists, and drug development professionals, providing a framework for moving from a chemical entity to a biologically characterized lead.

The structural motif of an aromatic ring linked to an alkanoic acid is a hallmark of several classes of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). This structural similarity provides a logical starting point for hypothesis-driven investigation. We will proceed under the primary working hypothesis that this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes.

Part 1: Foundational Analysis and Hypothesis Generation

Physicochemical Properties and Structural Analogs

A thorough understanding of a compound's physical and chemical properties is the foundation of any mechanistic study. These properties influence solubility, cell permeability, and potential off-target effects.

| Property | Value | Source |

| Molecular Formula | C12H16O2 | PubChem |

| Molecular Weight | 192.25 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

The calculated LogP value suggests moderate lipophilicity, indicating that the compound is likely to be cell-permeable.

Structurally, this compound shares features with the 'profen' subclass of NSAIDs, such as ibuprofen and naproxen. However, a key difference is the length of the alkyl chain connecting the carboxylic acid to the phenyl ring (a pentanoic acid versus the propanoic acid in most profens). This longer, more flexible chain may significantly alter its binding affinity and selectivity for target enzymes.

Primary Hypothesis: Cyclooxygenase (COX) Inhibition

The presence of the carboxylic acid and the aromatic ring are key pharmacophoric features for many NSAIDs that inhibit COX enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety typically forms a critical ionic bond with a conserved arginine residue (Arg120) in the active site of COX enzymes.

Based on this structural analogy, our primary hypothesis is: This compound acts as a competitive inhibitor of COX-1 and/or COX-2, thereby blocking prostaglandin synthesis.

Part 2: A Step-by-Step Experimental Workflow for MoA Elucidation

The following sections outline a logical, tiered approach to testing our primary hypothesis and uncovering the MoA of this compound.

In Silico Target Prediction and Docking

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable insights into the plausibility of our hypothesis.

Workflow: Molecular Docking

-

Obtain Protein Structures: Download the crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 5KIR) from the Protein Data Bank.

-

Prepare the Structures: Remove water molecules, add polar hydrogens, and assign charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

-

Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry.

-

Docking Simulation: Perform molecular docking of the ligand into the active site of both COX-1 and COX-2. The search space should be defined to encompass the known active site, including the key Arg120 residue.

-

Analysis: Analyze the resulting binding poses and docking scores. A favorable binding energy and a pose showing interaction with Arg120 would provide strong support for the hypothesis.

Caption: In silico workflow for predicting compound-target interaction.

In Vitro Target Validation: COX Inhibition Assay

The next critical step is to validate the in silico predictions with a direct, target-based biochemical assay. A fluorescent or colorimetric COX inhibitor screening assay is a standard method.

Protocol: COX-1/COX-2 Inhibitor Screening Assay

-

Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorescent probe (e.g., ADHP), and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls.

-

Preparation: Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM) in assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add the diluted test compound or control inhibitors to the appropriate wells. Include wells with no inhibitor as a negative control.

-

Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid and the fluorescent probe to all wells to start the reaction.

-

Detection: Measure the fluorescence intensity at timed intervals using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticipated Data Summary

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| SC-560 (Control) | ~0.009 | ~6.3 | ~700 |

| Celecoxib (Control) | ~15 | ~0.004 | ~0.00027 |

Cell-Based Functional Assays

Confirming that the compound works in a more complex biological system is essential. A cell-based assay can measure the downstream consequences of target engagement.

Protocol: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Plating: Seed the cells into a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include an unstimulated control group.

-

Incubation: Incubate the cells for 24 hours to allow for the production and secretion of PGE2.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

Analysis: Determine the dose-dependent effect of the compound on PGE2 production.

Caption: Workflow for cell-based validation of COX inhibition.

Signaling Pathway Analysis

If the compound effectively inhibits PGE2 production, the final step is to confirm that it modulates the expected upstream signaling pathway.

Caption: Hypothesized inhibition of the COX-2 pathway by the compound.

Protocol: Western Blot for COX-2 Expression

-

Experiment Setup: Perform the same cell treatment and LPS stimulation as in the PGE2 assay.

-

Cell Lysis: After a shorter incubation period (e.g., 4-6 hours, sufficient for protein expression), wash the cells with cold PBS and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific for COX-2. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensity. A successful COX inhibitor should reduce PGE2 levels without necessarily reducing the expression of the COX-2 enzyme itself. This differentiates it from an anti-inflammatory that acts further upstream (e.g., by inhibiting NF-κB).

Conclusion

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of this compound, a compound with limited publicly available biological data. By leveraging structural analogies to form a testable hypothesis and employing a tiered experimental approach—from in silico modeling to biochemical and cell-based assays—researchers can efficiently and rigorously characterize its pharmacological profile. This framework is not only applicable to the title compound but also serves as a general template for the early-stage investigation of other novel chemical entities in drug discovery.

References

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

A Technical Guide to the Spectroscopic Characterization of 5-(4-Methylphenyl)pentanoic Acid

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(4-Methylphenyl)pentanoic acid, a valuable intermediate in chemical synthesis. In the absence of directly published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's analytical profile.

Molecular Structure and Spectroscopic Overview

This compound possesses a chemical formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1] Its structure, consisting of a p-substituted aromatic ring connected to a pentanoic acid chain, gives rise to a unique spectroscopic fingerprint. This guide will dissect the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of analogous compounds and established chemical shift principles, the following ¹H and ¹³C NMR data are predicted for this compound.[2][3][4][5]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the methyl group on the ring, and the acidic proton of the carboxylic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.10 | Doublet | 2H | Ar-H (ortho to alkyl) |

| ~7.00 | Doublet | 2H | Ar-H (meta to alkyl) |

| ~2.55 | Triplet | 2H | -CH₂-Ar |

| ~2.30 | Triplet | 2H | -CH₂-COOH |

| ~2.25 | Singlet | 3H | Ar-CH₃ |

| ~1.60 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

Causality of Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ is typical for non-polar to moderately polar organic molecules. A high-field NMR instrument (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the overlapping multiplets of the aliphatic chain.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=O (Carboxylic Acid) |

| ~138 | Ar-C (quaternary, attached to alkyl chain) |

| ~135 | Ar-C (quaternary, attached to methyl group) |

| ~129 | Ar-CH (meta to alkyl chain) |

| ~128 | Ar-CH (ortho to alkyl chain) |

| ~35 | -CH₂-Ar |

| ~34 | -CH₂-COOH |

| ~31 | -CH₂- (gamma to COOH) |

| ~25 | -CH₂- (beta to COOH) |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For this compound, the spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.[6][7]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~1410 | Medium | O-H bend (Carboxylic Acid) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~815 | Strong | C-H out-of-plane bend (p-disubstituted ring) |

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of the carboxylic acid in the solid state or in concentrated solution. The strong C=O stretch is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for this type of compound.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192.

-

Key Fragments:

-

m/z = 175: Loss of a hydroxyl radical (-OH).

-

m/z = 147: Loss of a carboxyl group (-COOH).

-

m/z = 105: Cleavage of the bond between the alpha and beta carbons relative to the aromatic ring, resulting in a tropylium-like ion.

-

m/z = 91: A prominent peak corresponding to the tropylium ion (C₇H₇⁺), characteristic of compounds containing a benzyl group.

-

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, could lead to a fragment at m/z = 60 (acetic acid) or a charged fragment at m/z = 132.[8]

-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to the ¹H NMR.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathways.

Visualizations

Molecular Structure and NMR Assignments

Caption: Predicted ¹H NMR chemical shifts for this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the target compound.

References

- Supporting Information.

-

PubChem. This compound. National Library of Medicine. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. [Link]

-

Transtutors. Study the NMR spectrum of pentanoic acid, valeric acid... [Link]

-

SIELC Technologies. Pentanoic acid, 4-methylphenyl ester. [Link]

-

PubChem. 4-Methyl-5-phenylpentanoic acid. National Library of Medicine. [Link]

-

Brieflands. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

-

Chemistry LibreTexts. 12.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST WebBook. Pentanoic acid, 4-methyl-, methyl ester. [Link]

-

YouTube. 1H NMR of C5H10O2 (pentatonic acid, valeric acid). [Link]

-

PubChem. 5-[4-(Methoxycarbonyl)phenyl]pentanoic acid. National Library of Medicine. [Link]

-

NIST WebBook. Pentanoic acid, 4-methyl-. [Link]

-

NIST WebBook. Pentanoic acid. [Link]

-

PubChem. 4-Amino-2-methyl-5-(4-methylphenyl)pentanoic acid. National Library of Medicine. [Link]

-

ResearchGate. Structures of 5-(2-methylphenyl)-4-pentenoic acid (1a), its methyl ester 1b, and 5-(3-methylphenyl)-4-pentenoic acid methyl ester (2). [Link]

-

ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]

-

ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]

-

CAS Common Chemistry. Pentanoic acid, 4-methylphenyl ester. [Link]

-

PubMed. Circular dichroism and carbon-13 nuclear magnetic resonance spectra of (S)-5-alkyl-5-(2'-pentyl)-2-thiobarbituric acids. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Filo. Figure 19-4 shows the mass spectrum of pentanoic acid. Identify the peaks... [Link]

-

ResearchGate. IR spectrum of bulk 5-o-tolyl-2-pentene (OTP) Figs. 2a-c show the IR... [Link]

Sources

- 1. This compound | C12H16O2 | CID 15497666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Figure 19-4 shows the mass spectrum of pentanoic acid. Identify the peaks.. [askfilo.com]

"physical and chemical properties of 5-(p-Tolyl)pentanoic acid"

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(p-Tolyl)pentanoic acid (CAS No. 777-93-5), a carboxylic acid derivative featuring a p-substituted aromatic ring. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. It consolidates critical data on the compound's identity, physicochemical characteristics, spectral properties, chemical reactivity, and safety protocols. Furthermore, this guide presents a detailed, field-proven synthetic methodology and discusses the rationale behind key experimental procedures, offering both foundational knowledge and practical insights for laboratory applications.

Introduction

5-(p-Tolyl)pentanoic acid is a member of the aryalkanoic acid class of organic compounds. Its structure, which combines a flexible pentanoic acid chain with a rigid p-tolyl group, imparts a unique combination of hydrophobic and hydrophilic characteristics. This amphiphilicity makes it and its derivatives interesting candidates for investigation in various scientific domains. In drug development, similar structures often serve as building blocks for creating molecules with specific biological targets, where the aromatic moiety can engage in π-stacking or hydrophobic interactions and the carboxylic acid can form hydrogen bonds or serve as a handle for derivatization into esters and amides. This guide aims to be a central resource for professionals requiring a deep technical understanding of this compound.

Compound Identification

Accurate identification is the cornerstone of any scientific investigation. The following table summarizes the key identifiers for 5-(p-Tolyl)pentanoic acid.

| Identifier | Value | Source(s) |

| CAS Number | 777-93-5 | [1][2][3] |

| IUPAC Name | 5-(4-methylphenyl)pentanoic acid | [1] |

| Synonyms | 5-(p-Tolyl)pentanoic acid, 5-(4-Methylphenyl)valeric acid | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [1][2][3] |

| Canonical SMILES | CC1=CC=C(C=C1)CCCCC(=O)O | [1] |

| InChIKey | UYONRHRQXUQJJZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The utility of a chemical compound is largely dictated by its physical and chemical properties. This section details both experimental and computed data for 5-(p-Tolyl)pentanoic acid.

Physical Properties

While specific experimental data for properties like melting and boiling points are not widely available in public literature, we can infer expected characteristics based on the compound's structure. The presence of a carboxylic acid functional group allows for strong intermolecular hydrogen bonding, suggesting it is a solid at standard temperature and pressure with a melting point significantly higher than non-polar analogues of similar molecular weight. Its solubility is predicted to be low in aqueous solutions but high in common organic solvents such as methanol, ethanol, diethyl ether, and ethyl acetate, owing to the large, nonpolar p-tolyl and alkyl components.

| Property | Value | Notes | Source(s) |

| Appearance | Data not available | Expected to be a white to off-white solid. | - |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Solubility | Data not available | Expected to be soluble in organic solvents. | - |

The following table summarizes key computed properties that are crucial for applications in drug discovery and development, such as predicting membrane permeability and bioavailability.

| Computed Property | Value | Rationale and Significance | Source(s) |

| XLogP3 | 3.1 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | This value is well within the range for orally bioavailable drugs (<140 Ų), predicting good absorption. | [1] |

| Hydrogen Bond Donors | 1 | The single carboxylic proton is available for donation. | [1] |

| Hydrogen Bond Acceptors | 2 | The carbonyl and hydroxyl oxygens can accept hydrogen bonds. | [1] |

| Rotatable Bond Count | 5 | The flexibility of the alkyl chain allows the molecule to adopt various conformations to fit into binding pockets. | [1] |

Spectral Analysis

Structural elucidation relies on spectroscopic methods. Based on the structure of 5-(p-Tolyl)pentanoic acid, the following spectral characteristics are anticipated.

-

¹H NMR Spectroscopy (Predicted): In a solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals. For comparison, the related 5-phenylvaleric acid shows predictable signals for its alkyl chain.[4]

-

~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid, typically broad.

-

~7.1 ppm (doublet, 2H) & ~7.0 ppm (doublet, 2H): Aromatic protons of the p-substituted ring, showing a characteristic AA'BB' splitting pattern.

-

~2.6 ppm (triplet, 2H): The benzylic protons (-CH₂-) adjacent to the aromatic ring.

-

~2.35 ppm (triplet, 2H): The methylene protons (-CH₂-) alpha to the carbonyl group, deshielded by the electron-withdrawing oxygen.

-

~2.3 ppm (singlet, 3H): The methyl protons on the tolyl group.

-

~1.7 ppm (multiplet, 4H): The remaining two methylene groups in the alkyl chain, which would likely overlap.

-

-

¹³C NMR Spectroscopy (Predicted):

-

~180 ppm: The carbonyl carbon of the carboxylic acid.

-

~128-138 ppm: Four signals corresponding to the aromatic carbons.

-

~20-35 ppm: Four signals for the aliphatic carbons in the pentanoic chain and one for the tolyl methyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1]

-

2500-3300 cm⁻¹ (broad): A very broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid dimer.

-

~2950 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~1710 cm⁻¹ (strong, sharp): The C=O stretching vibration of the carboxylic acid.

-

~1515 cm⁻¹ (medium): Aromatic C=C stretching, typical for a p-substituted benzene ring.[5]

-

~1280 cm⁻¹ (medium): C-O stretching coupled with O-H bending.

-

Chemical Properties and Reactivity

The reactivity of 5-(p-Tolyl)pentanoic acid is dominated by its two main functional components: the carboxylic acid group and the p-tolyl aromatic ring.

Acidity

As a carboxylic acid, it will react with bases to form the corresponding carboxylate salt. The pKa is expected to be around 4.8, similar to unsubstituted pentanoic acid, as the p-tolyl group has a minimal electronic effect on the distant carboxylic acid moiety.[6]

Reactivity of the Carboxylic Acid Group

The carboxylic acid can undergo a variety of standard transformations, making it a versatile synthetic intermediate.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride, or using coupling agents like DCC/EDC) followed by reaction with an amine produces an amide. The synthesis of amide derivatives of related compounds has been explored for antiproliferative activity.[7][8]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 5-(p-tolyl)pentan-1-ol.

Reactivity of the Aromatic Ring

The tolyl group is an activated aromatic system. The methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is already occupied by the pentanoic acid chain, electrophiles will preferentially add to the ortho positions (positions 2 and 6 relative to the methyl group). Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the aromatic ring, provided the conditions are compatible with the carboxylic acid group.

Synthesis and Manufacturing